5-(Dimethylamino)-2-nitrobenzaldehyde
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Overview
Description
5-(Dimethylamino)-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is characterized by the presence of a dimethylamino group and a nitro group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-nitrobenzaldehyde typically involves the nitration of 5-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, reagent concentrations, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 5-(Dimethylamino)-2-aminobenzaldehyde.
Oxidation: 5-(Dimethylamino)-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to undergo specific chemical transformations that result in fluorescence changes.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzaldehyde involves its ability to undergo specific chemical reactions that result in the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, while the aldehyde group can form Schiff bases with amines, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a nitro group.
5-(Dimethylamino)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a nitro group.
5-(Dimethylamino)-2-chlorobenzaldehyde: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-(Dimethylamino)-2-nitrobenzaldehyde is unique due to the presence of both a dimethylamino group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in synthetic chemistry and material science .
Properties
IUPAC Name |
5-(dimethylamino)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVRZSAMSFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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